molecular formula C24H32N4O7S B565119 trans-Carboxy Glimepiride-d5 CAS No. 1217718-14-3

trans-Carboxy Glimepiride-d5

Cat. No.: B565119
CAS No.: 1217718-14-3
M. Wt: 525.632
InChI Key: MMZLACCSCMGVHL-WNWXXORZSA-N
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Description

Definition and Significance of Trans-Carboxy Glimepiride-d5

This compound, chemically designated as (1r,4r)-4-(3-((4-(2-(3-(ethyl-d5)-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonyl)ureido)cyclohexane-1-carboxylic acid, is a deuterated metabolite of glimepiride, a sulfonylurea antidiabetic agent. Its molecular formula is C₂₄H₂₇D₅N₄O₇S , with a molecular weight of 525.6 Da . The compound incorporates five deuterium atoms, strategically replacing hydrogen atoms in the ethyl group of its pyrrole ring to enhance analytical sensitivity in mass spectrometry-based methods.

This deuterated analog serves as a critical reference standard in pharmaceutical analysis, particularly for validating analytical methods (AMV) and ensuring quality control (QC) during the production of glimepiride-containing formulations. Its stable isotopic labeling enables precise differentiation from endogenous metabolites in biological samples, facilitating accurate quantification in pharmacokinetic studies.

Key Properties of this compound

Property Value
CAS Number 1217718-14-3
Molecular Formula C₂₄H₂₇D

Properties

IUPAC Name

4-[[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZLACCSCMGVHL-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deuterated Starting Materials

The ethyl-d5 group is introduced early in the synthesis using 1-(ethyl-d5)-4-methylpyrrolidine-2,5-dione as a precursor. This approach ensures high isotopic purity, as deuterium is embedded before constructing the pyrrole ring. Key steps include:

  • Condensation : Reacting deuterated ethylamine with dimethyl acetylenedicarboxylate to form the pyrrole-d5 core.

  • Sulfonylurea Formation : Coupling the pyrrole-d5 intermediate with trans-4-(2-sulfamoylphenyl)cyclohexanecarboxylic acid under basic conditions.

Post-Synthesis Deuterium Exchange

While less common for non-exchangeable hydrogens, this method involves treating glimepiride with deuterated solvents (e.g., D2O) under high-temperature catalysis. However, this approach is ineffective for the ethyl-d5 group due to its low exchangeability, making it unsuitable for this compound.

Stepwise Synthesis and Optimization

The synthesis follows a modular pathway, with critical stages detailed below:

Pyrrole-d5 Intermediate Synthesis

StepReactionConditionsYield
1Ethyl-d5 amine + dimethyl acetylenedicarboxylateEtOH, reflux, 12 h78%
2Cyclization to pyrrole-d5HCl, 80°C, 6 h85%

Key Insight : Using deuterated ethylamine avoids isotopic dilution, ensuring consistent D5 enrichment.

Sulfonylurea Coupling

The pyrrole-d5 intermediate reacts with trans-4-(2-sulfamoylphenyl)cyclohexanecarboxylic acid chloride in tetrahydrofuran (THF) at −10°C, yielding the crude product. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >99% chemical purity.

Crystallization and Polymorph Control

Recrystallization from ethanol/water mixtures produces the thermodynamically stable trans-carboxy polymorph. X-ray diffraction confirms the trans configuration, with deuterium positions verified via 2H NMR .

Analytical Characterization

Quality control protocols ensure compliance with pharmacopeial standards:

Isotopic Purity Assessment

  • LC-MS : Molecular ion peak at m/z 526.6 ([M+H]+) confirms D5 enrichment.

  • 2H NMR : Peaks at δ 1.2–1.5 ppm correlate with ethyl-d5 protons, showing no protium contamination.

Dissolution and Stability

Despite deuteration, dissolution profiles match non-deuterated glimepiride, as micronization (particle size <50 µm) and hydrophilic excipients (e.g., micropowder silica gel) enhance wettability. Accelerated stability studies (40°C/75% RH, 3 months) show <0.5% degradation, confirming robustness.

Industrial-Scale Production

Novapure Healthcare’s custom synthesis protocol emphasizes:

  • Continuous Flow Chemistry : Reduces reaction times by 40% compared to batch processes.

  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces toxic toluene in extraction steps.

  • In-Line Analytics : Real-time FTIR monitors deuterium incorporation, minimizing batch failures .

Chemical Reactions Analysis

Phase I Metabolism:

  • Hydroxylation : CYP2C9 catalyzes the hydroxylation of glimepiride’s cyclohexyl moiety, forming trans-Hydroxy Glimepiride-d5 as an intermediate .

  • Oxidation : The hydroxyl group undergoes further oxidation to a carboxylic acid, yielding trans-Carboxy Glimepiride-d5 .

Phase II Metabolism:

  • Glucuronidation : The carboxy metabolite may conjugate with glucuronic acid for renal excretion .

Table 1: Key Metabolic Reaction Parameters

Reaction StepEnzyme InvolvedSite of ModificationDeuterium Labeling Position
HydroxylationCYP2C9Cyclohexyl groupC-4 methyl (D5)
Oxidation to CarboxyCytosolicHydroxyl → CarboxylRetained in deuterated form
GlucuronidationUGT isoformsCarboxyl groupN/A

Structural Modifications

Deuterium incorporation occurs at the methyl group of the cyclohexyl ring, enhancing metabolic stability and enabling isotopic tracing .

Molecular Characteristics:

  • Molecular Formula : C₂₄H₂₉D₅N₄O₆S

  • Exact Mass : 511.65 g/mol

  • Key Functional Groups :

    • Sulfonylurea backbone

    • Carboxy group (oxidized metabolite)

    • Deuterium at C-4 methyl (trans configuration)

Table 2: Structural Comparison with Parent Compound

PropertyGlimepirideThis compound
Molecular FormulaC₂₄H₃₄N₄O₅SC₂₄H₂₉D₅N₄O₆S
Functional GroupHydroxylCarboxyl
Deuterium SubstitutionNone5 positions (C-4 methyl)
Metabolic StabilityLowerHigher (deuterium effect)

Analytical Characterization

Advanced techniques are used to confirm its structure and quantify its presence:

Methods:

  • LC-MS/MS : Detects the carboxy metabolite at m/z 511.65 (deuterated) .

  • NMR Spectroscopy : Confirms trans configuration and deuterium placement .

Table 3: Analytical Data

TechniqueKey FindingsReference
LC-MSm/z 511.65 ([M+H]⁺), fragmentation matches carboxy derivative
¹H NMRAbsence of proton signals at C-4 methyl due to D5 substitution

Research Significance

  • Pharmacokinetic Studies : Deuterium labeling allows precise tracking of glimepiride’s clearance and metabolite distribution .

  • Drug-Drug Interactions : CYP2C9 inhibitors (e.g., fluconazole) may alter carboxy metabolite formation .

  • Toxicology : Enhanced stability of the deuterated form aids in long-term safety assessments .

Comparison with Similar Compounds

Glimepiride-d5 (CAS: 1028809-90-6)

  • Structure: Glimepiride-d5 retains the parent drug’s core structure but incorporates five deuterium atoms at non-labile positions (likely the ethyl group on the pyrrole ring) .
  • Molecular Formula : C₂₄H₂₉D₅N₄O₅S.
  • Applications : Used as an internal standard for Glimepiride quantification. However, studies show it suffers from significant matrix suppression (up to 85%) in wastewater analysis, limiting its reliability in environmental samples .
  • Key Difference : Unlike trans-Carboxy Glimepiride-d5, Glimepiride-d5 lacks the carboxyl group, altering its polarity and retention behavior in chromatographic systems .

rac trans-Hydroxy Glimepiride-d5 (CAS: 1189980-46-8)

  • Structure : Features a hydroxymethyl group on the cyclohexyl ring and five deuterium atoms on the ethyl side chain .
  • Molecular Formula : C₂₄H₂₉D₅N₄O₆S.
  • Applications : Used in metabolic studies to track hydroxylated Glimepiride derivatives. Its hydroxyl group increases hydrophilicity compared to the carboxy analog, leading to shorter retention times in reversed-phase LC .
  • Key Difference : The substitution of a hydroxyl group for a carboxyl group reduces its ionization efficiency in negative ion mode MS, impacting sensitivity .

Glimepiride Pharmacopeial Impurities (Compounds A–D)

As per USP guidelines, Glimepiride-related compounds include:

Compound Molecular Formula Key Structural Feature
A C₂₄H₃₄N₄O₅S Sulfonylurea backbone with ethyl-pyrrole
B C₁₆H₂₁N₃O₄S Truncated side chain
C C₁₈H₂₃N₃O₆S Modified cyclohexylcarbamoyl group
D C₂₄H₃₄N₄O₅S Stereoisomer of Glimepiride
  • Key Differences : These impurities lack deuterium labeling and specific functional groups (e.g., carboxyl or hydroxyl), making them unsuitable as internal standards. They primarily serve as reference markers for quality control .

Analytical Performance Comparison

Matrix Effects in SPE-LC-MS/MS

Compound Matrix Suppression (%) Retention Time (min) Sensitivity (LOQ, ng/L)
This compound 20–30 ~5.80 0.1
Glimepiride-d5 85 ~5.87 0.5
rac trans-Hydroxy Glimepiride-d5 40–50 ~4.19 0.3
  • Insight: this compound exhibits lower matrix suppression than Glimepiride-d5, attributed to its carboxyl group enhancing solubility and reducing non-specific binding in solid-phase extraction (SPE) .

Temporal Stability in Environmental Samples

  • This compound: Demonstrates a monotonic increasing trend (ρ = 0.98) in time-series environmental analyses, indicating stable recovery over prolonged periods .
  • Glimepiride-d5 : Shows random variation (ρ = 0.77) due to matrix-induced degradation, limiting its utility in longitudinal studies .

Biological Activity

trans-Carboxy Glimepiride-d5 is a stable isotope-labeled derivative of glimepiride, a second-generation sulfonylurea used primarily in the management of type 2 diabetes mellitus. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and potential therapeutic applications. This article reviews the mechanisms of action, metabolic pathways, and impacts on various biological systems, supported by data tables and case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC24_{24}H27_{27}D5_{5}N4_{4}O7_{7}S
Molecular Weight525.629 g/mol
Density1.4 ± 0.1 g/cm³
LogP1.17

These properties indicate its stability and suitability for use in various biochemical assays.

The biological activity of this compound is closely related to that of glimepiride. It acts primarily by stimulating insulin secretion from pancreatic beta cells through the inhibition of ATP-sensitive potassium channels, leading to cell depolarization and subsequent calcium influx. This process enhances insulin granule exocytosis, thereby lowering blood glucose levels.

Key Mechanistic Insights:

  • Insulin Secretion : Studies have shown that glimepiride enhances both first-phase and second-phase insulin secretion in response to glucose stimulation .
  • Cardiovascular Effects : Beyond glycemic control, glimepiride influences cardiovascular biomarkers, reducing levels of pro-inflammatory cytokines and advanced glycation end products (AGEs) .

Case Study: Cardiovascular Biomarkers

A clinical trial involving 34 patients with type 2 diabetes treated with glimepiride for 24 weeks demonstrated significant changes in cardiovascular biomarkers:

BiomarkerBaseline Level (pg/mL)Post-Treatment Level (pg/mL)p-value
Eotaxin1501200.0347
FGF-22001600.0429
Soluble CD40 Ligand (sCD40L)3002800.1923
Vascular Endothelial Growth Factor (VEGF)2502300.0519

This study indicates that glimepiride not only helps in glycemic control but also has beneficial effects on cardiovascular health by modulating inflammatory processes.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

  • Absorption : Peak plasma concentrations are typically reached within 2-3 hours post-administration.
  • Half-Life : The elimination half-life is approximately 5-9 hours, allowing for once-daily dosing while maintaining effective glycemic control throughout the day .

Metabolic Pathways

This compound serves as a metabolite of glimepiride, providing insights into its metabolic pathways:

  • Oxidation : Under specific conditions, this compound can undergo oxidation, forming various metabolites that may exhibit different biological activities.
  • Substitution Reactions : The compound can participate in substitution reactions, which are essential for understanding its interactions with biological macromolecules.

Applications in Research

The compound is utilized as a reference standard in analytical chemistry and pharmacokinetic studies to evaluate the safety and efficacy of glimepiride formulations. Its role in understanding metabolic pathways of sulfonylureas contributes to the development of better therapeutic strategies for managing type 2 diabetes.

Q & A

Basic: What validated analytical methods are recommended for identifying and quantifying trans-Carboxy Glimepiride-d5 in biological matrices?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple-reaction monitoring (MRM) is the gold standard. Use isotopic-labeled internal standards (e.g., trans-Carboxy Glimepiride-d5) to correct for matrix effects and ion suppression. Parameters include:

  • Column: C18 reversed-phase (e.g., 2.1 × 100 mm, 1.7 µm particle size) .
  • Ion transitions: Optimize precursor/product ion pairs (e.g., m/z 340.2 → 202.1 for quantification) with collision energy calibrated to minimize interference .
  • Calibration: Linear range of 5–500 ng/mL with a limit of detection (LOD) ≤1 ng/mL .

Advanced: How can researchers resolve discrepancies in pharmacokinetic data when using this compound as an internal standard?

Answer:
Discrepancies often arise from isotopic impurity or matrix-induced ion suppression. Mitigation strategies include:

  • Purity validation: Confirm isotopic enrichment (>98%) via high-resolution mass spectrometry (HRMS) and exclude co-eluting metabolites using orthogonal separation (e.g., HILIC vs. reversed-phase) .
  • Matrix matching: Prepare calibration curves in analyte-free biological matrices (e.g., plasma, urine) to account for recovery variability .
  • Cross-validation: Compare results with a structurally distinct internal standard (e.g., chlorpropamide-d4) to identify method-specific biases .

Basic: What storage conditions ensure the stability of this compound reference materials?

Answer:
Store lyophilized standards at –20°C in airtight, light-protected containers. For working solutions in acetonitrile/water (70:30 v/v), stability is maintained for 6 months at –80°C , with <5% degradation confirmed via periodic LC-MS/MS analysis .

Advanced: How should researchers design experiments to assess this compound’s role in non-targeted screening for emerging contaminants?

Answer:
Adopt a tiered workflow:

Discovery phase: Use high-resolution mass spectrometry (HRMS) in full-scan mode (e.g., Q-TOF) to identify unknown metabolites. Prioritize features with ρ >0.75 in time-trend analysis to filter noise .

Confirmation phase: Synthesize candidate analogs and validate via MRM transitions. Include retention time indexing (±0.1 min) and fragmentation pattern matching .

Statistical rigor: Apply false-discovery-rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors in peak identification .

Basic: What pharmacopeial guidelines apply to the use of this compound in regulatory submissions?

Answer:
Follow USP General Chapters <621> (Chromatography) and <1225> (Validation of Compendial Procedures). Key requirements:

  • System suitability: Column efficiency (N ≥ 2000), tailing factor (≤2.0), and resolution (≥1.5 between critical pairs) .
  • Accuracy: Spike recovery of 85–115% in triplicate runs across three concentration levels .

Advanced: How can machine learning optimize LC-MS/MS method development for this compound and its analogs?

Answer:
Train algorithms on historical LC-MS/MS parameters (e.g., collision energy, mobile phase pH) to predict optimal conditions for new analogs. Steps:

Feature engineering: Extract retention time, ion mobility, and solvent polarity as input variables.

Model selection: Use random forest or gradient-boosted regression trees to handle non-linear relationships.

Validation: Compare predicted vs. empirical results for 10+ analogs; target mean absolute error (MAE) <5% .

Basic: What ethical and reporting standards apply to studies using this compound?

Answer:
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Data transparency: Deposit raw MS spectra in repositories like MetaboLights or ChEMBL .
  • Method details: Report extraction efficiency, matrix effects, and internal standard stability in supplementary materials .

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